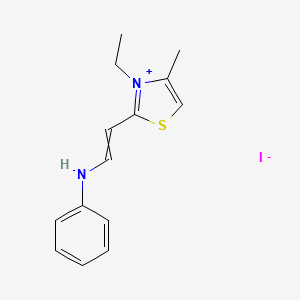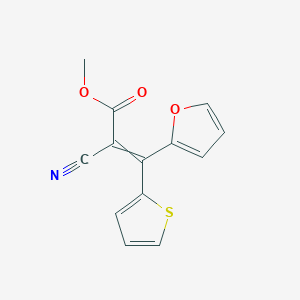
CID 57419231
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 57419231 is a chemical compound registered in the PubChem database. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of CID 57419231 involves specific synthetic routes and reaction conditions. One common method includes using 6-methyl nicotinate and 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These substances undergo a series of reactions to produce the desired compound . Industrial production methods may vary, but they typically involve similar starting materials and reaction conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
CID 57419231 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups and enhanced properties .
Applications De Recherche Scientifique
CID 57419231 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular mechanisms and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, this compound is utilized in the development of new materials and technologies .
Mécanisme D'action
The mechanism of action of CID 57419231 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
CID 57419231 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures and reactivity profilesSome similar compounds include those listed in the PubChem database, which can be queried for detailed information on their structures and properties .
Propriétés
Formule moléculaire |
HNTe |
|---|---|
Poids moléculaire |
142.6 g/mol |
InChI |
InChI=1S/HNTe/c1-2/h1H |
Clé InChI |
RKBASJYSSDFSON-UHFFFAOYSA-N |
SMILES canonique |
N=[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

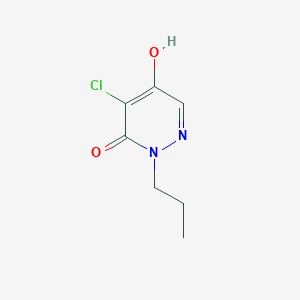
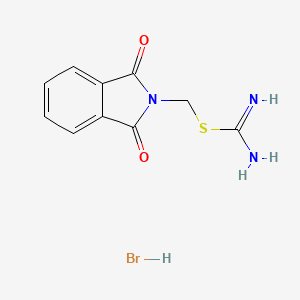

![Methyl 3-[3-(bromomethyl)phenyl]propanoate](/img/structure/B14496872.png)
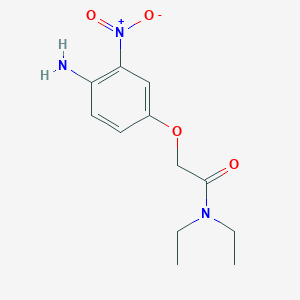
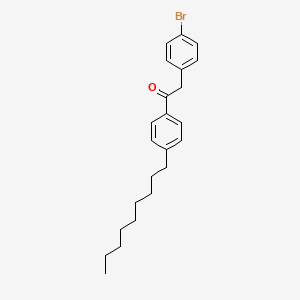
![4-(Methoxymethyl)bicyclo[5.1.0]octa-2,4-diene](/img/structure/B14496875.png)


